molecular formula C7H11Cl2N3 B1433680 3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine hydrochloride CAS No. 1803587-84-9

3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine hydrochloride

Cat. No.: B1433680
CAS No.: 1803587-84-9
M. Wt: 208.09 g/mol
InChI Key: JFEKOHLUXDPEEY-UHFFFAOYSA-N
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Description

3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine hydrochloride is a heterocyclic compound that features a triazole ring fused to a pyridine ring

Biochemical Analysis

Biochemical Properties

3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as c-Met kinase, which is involved in cell signaling pathways . This inhibition can lead to alterations in cellular processes, making it a useful compound for studying enzyme function and regulation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with c-Met kinase can lead to changes in cell proliferation and apoptosis . Additionally, it has shown antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . This compound also affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and antimicrobial activity. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and alter the levels of metabolites, which are important for maintaining cellular homeostasis . The compound’s metabolism also influences its pharmacokinetics and bioavailability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing its delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and subsequent biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine hydrochloride typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable hydrazine derivative with a chloromethyl pyridine precursor. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated as the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide, potassium carbonate), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Reaction conditions typically involve controlled temperatures, solvents such as ethanol or dichloromethane, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazolo[4,3-a]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine hydrochloride has a wide range of scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biology: The compound is used in studies to understand its effects on cellular

Properties

IUPAC Name

3-(chloromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3.ClH/c8-5-7-10-9-6-3-1-2-4-11(6)7;/h1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEKOHLUXDPEEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2CCl)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803587-84-9
Record name 3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine hydrochloride
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3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine hydrochloride
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3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine hydrochloride
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3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine hydrochloride
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3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine hydrochloride
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3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine hydrochloride

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